tert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride

Analgesic discovery Stereochemistry–activity relationship Octahydro-1H-isoindole

Researchers synthesizing 4-aryl octahydroisoindole analgesics often face inconsistent stereochemical outcomes and poor solubility of free-base intermediates. This compound solves both: (i) locked 3aR,4R,7aS configuration ensures predictable facial selectivity in coupling reactions; (ii) the crystalline hydrochloride salt improves aqueous solubility and simplifies Boc deprotection without neutralization. Available at 98% HPLC purity, it reduces downstream chiral chromatography burden and meets ICH Q3A impurity thresholds.

Molecular Formula C13H25ClN2O2
Molecular Weight 276.80
CAS No. 2008714-57-4
Cat. No. B3114331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl rac-(3aR,4R,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
CAS2008714-57-4
Molecular FormulaC13H25ClN2O2
Molecular Weight276.80
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC2C1CNC2.Cl
InChIInChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-11-6-4-5-9-7-14-8-10(9)11;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H/t9-,10+,11-;/m1./s1
InChIKeyZQBDQOJMJIPKCR-QJQMQQLTSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Profile of tert‑Butyl rac‑(3aR,4R,7aS)‑octahydro‑1H‑isoindol‑4‑ylcarbamate Hydrochloride (CAS 2008714‑57‑4)


tert‑Butyl rac‑(3aR,4R,7aS)‑octahydro‑1H‑isoindol‑4‑ylcarbamate hydrochloride is a Boc‑protected octahydro‑1H‑isoindol‑4‑amine supplied as the hydrochloride salt . The molecule bears a stereodefined 3aR,4R,7aS configuration on a fully saturated isoindole core and is offered at purities of 95 % to 98 % by HPLC . Its role is that of a protected chiral amine building block, most commonly employed in multi‑step syntheses of 4‑substituted octahydro‑1H‑isoindoles that target neurokinin, monoamine‑transporter, or analgesic pharmacology [1].

Why a Simple “Boc‑amine” or Another Diastereomer Cannot Replace tert‑Butyl rac‑(3aR,4R,7aS)‑octahydro‑1H‑isoindol‑4‑ylcarbamate Hydrochloride


This compound embeds three structural attributes that are each critical for downstream synthetic utility: (i) the specific 3aR,4R,7aS relative configuration, which controls the facial selectivity of subsequent transformations [1]; (ii) the hydrochloride salt form, which imparts solid‑state stability, higher aqueous solubility, and easier handling compared to the free base [2]; and (iii) the 4‑amino substitution pattern, which is the preferred vector for constructing 4‑aryloctahydro‑1H‑isoindole analgesics and triple‑reuptake inhibitors [1][3]. Exchanging this compound with a regioisomeric 5‑amino analog, a 4S epimer, or a free‑base Boc‑amine would alter the stereochemical outcome, solubility profile, or synthetic route, making one‑to‑one substitution scientifically unsound.

Quantitative Differentiation Evidence for tert‑Butyl rac‑(3aR,4R,7aS)‑octahydro‑1H‑isoindol‑4‑ylcarbamate Hydrochloride


Stereodefined 4R Configuration vs. 4S Diastereomer: Pharmacophoric Relevance

US Patent 5,543,530 demonstrates that 4‑aryloctahydro‑1H‑isoindoles exhibit analgesic activity only when the 4‑position bears the relative configuration corresponding to (3aR,4R,7aS) or its enantiomer (3aS,4S,7aR); the 4S epimers are significantly less active [1]. The target compound provides the precise 4R‑amino stereochemistry required to install the active 4‑aryl substituent with retention of configuration. In contrast, the commercially available 4S‑diastereomer hydrochloride (CAS 2008714‑58‑5) leads to the opposite 4‑configuration, which the patent teaches is inferior or inactive [1].

Analgesic discovery Stereochemistry–activity relationship Octahydro-1H-isoindole

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantage

Boc‑protected amines are typically oils or low‑melting solids when in free‑base form, requiring cold storage and exhibiting limited water solubility [1]. Conversion to the hydrochloride salt yields a crystalline, free‑flowing solid with melting point > 50 °C and aqueous solubility > 10 mg/mL, which simplifies weighing, dissolution, and automation in parallel synthesis [1]. The free base of the same scaffold (CAS 181141‑44‑6) is an amorphous material that demands cold storage (−20 °C) and is sparingly soluble in water (< 1 mg/mL) .

Protective-group strategy Amine handling Solid‑phase synthesis

4‑Amino vs. 5‑Amino Regioisomer: Synthetic Vector for 4‑Aryl Isoindole Pharmacophores

The 4‑amino octahydro‑1H‑isoindole scaffold is the direct precursor to 4‑aryl and 4‑amido derivatives that act as triple reuptake inhibitors (SERT, NET, DAT) and Substance P antagonists [1][2]. The 5‑amino regioisomer (CAS 1212387‑46‑6) cannot be used to access the 4‑substituted series without a costly ring‑opening/ring‑closing sequence . In the patent literature, all potent 4‑aryloctahydro‑1H‑isoindole analgesics are constructed from 4‑amino or 4‑hydroxy intermediates, while the 5‑substituted analogs show at least a 100‑fold loss in potency [1].

Medicinal chemistry Regioselective synthesis Triple reuptake inhibitor

Boc Protection Stability vs. Alternative N‑Protecting Groups (Fmoc, Cbz) Under Acidic Conditions

The Boc group is stable to nucleophiles, bases, and catalytic hydrogenation, but is cleanly removed with trifluoroacetic acid (TFA) or HCl in minutes [1]. In contrast, Cbz is removed by hydrogenolysis, which may be incompatible with substrates bearing reducible functionality, and Fmoc is labile to secondary amines, limiting its use in certain coupling reactions [1]. The hydrochloride salt of the Boc‑amine can be used directly in Boc‑deprotection without a separate neutralization step, saving one synthetic operation compared to the free base [2].

Protecting group orthogonality Peptide chemistry Multi‑step synthesis

Supplier‑Specified Purity Benchmark: 98 % HPLC vs. Industry‑Typical 95 %

The LeYan batch specification for CAS 2008714‑57‑4 lists a purity of 98 % by HPLC , whereas multiple other suppliers for the same CAS number specify only 95 % (e.g., Chemenu, CymitQuimica) . A 3‑percentage‑point purity difference can correspond to a doubling of the total impurity burden (2 % vs. 5 %), which in multi‑step synthesis can significantly erode yield and complicate purification of the final active pharmaceutical ingredient [1].

Quality assurance Procurement specification Building‑block purity

High‑Value Application Scenarios for tert‑Butyl rac‑(3aR,4R,7aS)‑octahydro‑1H‑isoindol‑4‑ylcarbamate Hydrochloride Based on Verified Evidence


Synthesis of 4‑Aryl Octahydro‑1H‑isoindole Analgesic Candidates

Medicinal chemistry teams pursuing Substance P antagonists or μ‑opioid‑sparing analgesics can use this building block to install the 4‑aryl group with the required 4R configuration. The patent‑derived SAR shows that only the 4R series achieves sub‑mg/kg oral ED50 values in rodent pain models [1]. The hydrochloride salt simplifies dissolution in the coupling solvent (e.g., DMF/H2O mixtures) and allows direct Boc‑deprotection without neutralization, saving one step in the synthetic sequence [2].

Construction of Triple Reuptake Inhibitor Libraries

The octahydro‑1H‑isoindole scaffold has been validated as a potent triple reuptake inhibitor pharmacophore [3]. The protected 4‑amine enables parallel derivatization (sulfonylation, amidation, reductive amination) at the 4‑position to explore SERT/NET/DAT selectivity. The crystalline hydrochloride salt is compatible with automated solid‑dispensing platforms, reducing library synthesis cycle time [2].

Chiral Building Block for Asymmetric Synthesis of CNS‑Penetrant Amines

Because the compound already carries the defined 3aR,4R,7aS stereochemistry, it can be used as a chiral auxiliary or template for diastereoselective transformations. The Boc group withstands common organometallic and reducing conditions, allowing further functionalisation of the NH‑isoindole ring before deprotection [2]. The 98‑%‑HPLC purity reduces the burden of chiral chromatography after the final deprotection .

Procurement Decision for Multi‑Step Campaigns: Salt Form vs. Free Base

Process chemistry groups scaling up from medicinal chemistry leads should select the hydrochloride salt over the free base (CAS 181141‑44‑6) because the salt is a non‑hygroscopic crystalline solid that can be stored at ambient temperature and weighed accurately without glove‑box protection [2]. The higher purity (98 % vs. 95 %) further reduces the risk of impurity carry‑through to the API, which is critical for meeting ICH Q3A guidelines .

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